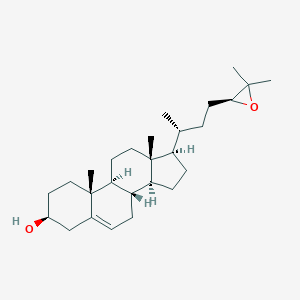

24,25-Epoxy-colesterol

Descripción general

Descripción

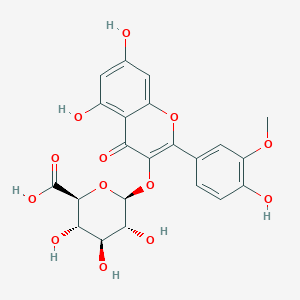

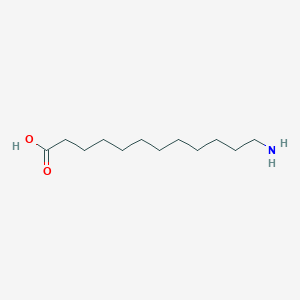

24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is one of the most abundant oxysterols in the mouse ventral midbrain and plays a significant role in various biological processes. This compound is known for its ability to activate liver X receptors, which are crucial for cholesterol homeostasis and lipid metabolism .

Aplicaciones Científicas De Investigación

24(S),25-Epoxycholesterol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of oxysterols and their interactions with other molecules.

Industry: It can be used in the development of new drugs and as a biochemical tool in research.

Mecanismo De Acción

24(S),25-Epoxycholesterol exerts its effects primarily through the activation of liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol homeostasis and lipid metabolism. The activation of liver X receptors by 24(S),25-epoxycholesterol leads to the upregulation of cholesterol efflux genes, such as ABCA1, and the downregulation of cholesterol synthesis genes . Additionally, 24(S),25-epoxycholesterol can induce trained immunity in macrophages, enhancing their antitumor activity .

Safety and Hazards

Direcciones Futuras

24,25-Epoxycholesterol plays a significant role in cholesterol homeostasis . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol . This oxysterol could be a potential therapeutic target for diseases like osteoporosis and demyelinating diseases .

Análisis Bioquímico

Biochemical Properties

24,25-Epoxy-cholesterol interacts with several enzymes and proteins. It is an endogenous agonist for the nuclear receptor Liver X Receptor (LXR) . It suppresses Sterol Regulatory Element-Binding Proteins (SREBP) activation in the regulation of hepatic cholesterol metabolism in vivo .

Cellular Effects

24,25-Epoxy-cholesterol has profound effects on various types of cells and cellular processes. It decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . It also activates LXR to reprogram chromatin accessibility .

Molecular Mechanism

The molecular mechanism of 24,25-Epoxy-cholesterol involves its interaction with biomolecules and changes in gene expression. It activates LXR, leading to the upregulation of genes involved in cholesterol metabolism . It also inhibits the processing of SREBPs, which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis .

Temporal Effects in Laboratory Settings

24,25-Epoxy-cholesterol synthesis parallels cholesterol synthesis, suggesting that this oxysterol functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Metabolic Pathways

24,25-Epoxy-cholesterol is involved in the cholesterol biosynthesis pathway. It is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 24(S),25-Epoxycholesterol can be synthesized through the epoxidation of desmosterol. The key reaction involves the asymmetric hydroxylation of desmosterol acetate according to the Sharpless method, which introduces functionality at position 24 . Another method involves the partial inhibition of the enzyme oxidosqualene cyclase, which leads to the formation of 24(S),25-epoxycholesterol as a shunt product in the mevalonate pathway .

Industrial Production Methods: Industrial production of 24(S),25-epoxycholesterol is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production. The use of biotechnological approaches, such as genetic manipulation of cholesterol biosynthesis pathways in microorganisms, could also be explored for industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other oxysterols.

Reduction: It can be reduced to form desmosterol.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products:

Oxidation: Formation of other oxysterols.

Reduction: Formation of desmosterol.

Substitution: Formation of various substituted derivatives with different functional groups.

Comparación Con Compuestos Similares

24(S),25-Epoxycholesterol is unique among oxysterols due to its specific structure and biological activity. Similar compounds include:

24(S)-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

24-Ketocholesterol: A ketone derivative of cholesterol with distinct biological functions.

Compared to these similar compounds, 24(S),25-epoxycholesterol has a unique ability to activate liver X receptors and induce trained immunity, making it a valuable compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-XVYZBDJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390608 | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77058-74-3 | |

| Record name | (24S,25)-Epoxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)